molecular formula C8H17NO2 B3142607 Ethyl 2-(dimethylamino)butanoate CAS No. 50870-28-5

Ethyl 2-(dimethylamino)butanoate

Cat. No. B3142607
CAS RN: 50870-28-5
M. Wt: 159.23 g/mol
InChI Key: UEVIBTFAJWWRKS-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)butanoate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition . The reaction is carried out between the dimethylethanolamine and thionyl chloride .

Scientific Research Applications

Flavor Chemical in Food Industries

Ethyl butanoate, which is similar to Ethyl 2-(dimethylamino)butanoate, is well known for its value as a flavor chemical in food industries . It is naturally present in many fermented foods and with a rapid increase in demand . Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .

Enzymatic Production

Enzymatic production of ethyl butanoate is an area of active research . A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst . Esterification of butanoic acid and ethanol as the precursors are reported in most of the studies with water as the by-product and commonly recognized as a green route .

Solvent-Free Reaction System

The solvent-free reaction system is recognized as a good alternative . However, hardly any works have been found on ethyl butanoate production in a water-based reaction system and only a few studies focus on the biphasic and solvent-free systems .

Photocatalysts in Polymerization

Dithieno[3,2-b:2′,3′-d]pyrrole-based photocatalysts have been used for the polymerization of methyl methacrylate, 2-(dimethylamino)ethyl methacrylate and tert-butyl methacrylate monomers under 365 nm UV irradiation . This results in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .

Detection of COVID-19

A simple, accurate, safe, and efficient design for the detection of ethyl butanoate that be present in the dry exhaled breath has been introduced . In particular, the presence of ethyl butanoate in the dry exhaled breath could be utilized as a platform for the diagnosing of COVID-19 .

Safety and Hazards

Ethyl 2-(dimethylamino)butanoate is considered hazardous. It is a flammable liquid and can cause serious eye irritation . It can also cause skin damage with burns and blistering .

Future Directions

The future directions for Ethyl 2-(dimethylamino)butanoate could involve its use in the development of new materials and better understanding of polymersomes’ properties with pH and temperature-responsive groups . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .

properties

IUPAC Name

ethyl 2-(dimethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(9(3)4)8(10)11-6-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIBTFAJWWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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